

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxypyridine Derivatives

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Compound of Interest

Compound Name:	Potassium 2-methoxypyridine-5-trifluoroborate
CAS No.:	1144573-61-4
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This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of 2-methoxypyridine derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, making their unambiguous identification paramount.^{[1][2]} This document moves beyond a simple recitation of data, delving into the causality behind experimental choices and presenting methodologies as self-validating systems for robust and reliable analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the precise molecular structure of 2-methoxypyridine derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Expertise & Experience: The "Why" Behind the Experiment

The choice of deuterated solvent is the first critical decision in NMR analysis. While Chloroform-d (CDCl_3) is a common starting point due to its excellent solubilizing power for many organic compounds, its choice is not arbitrary. For derivatives with acidic protons or those requiring variable temperature studies, Dimethyl sulfoxide- d_6 (DMSO-d_6) might be more appropriate.[3][4] The solvent can subtly influence chemical shifts through interactions with the analyte; therefore, consistency in solvent choice is crucial for comparing data across a series of derivatives.[3]

Proton (^1H) NMR Spectroscopy

^1H NMR provides a map of the proton environments in the molecule. For a parent 2-methoxypyridine, the spectrum is characterized by distinct regions for the aromatic pyridine protons and the aliphatic methoxy protons.

- **Methoxy Group ($-\text{OCH}_3$):** This group appears as a sharp singlet, typically in the range of 3.9-4.0 ppm. Its integration value of 3H is a key diagnostic feature.[5]
- **Pyridine Ring Protons:** These protons appear in the aromatic region, generally between 6.7 and 8.2 ppm.[5] Their specific chemical shifts and coupling patterns are highly dependent on the substitution pattern. The proton at the C6 position is typically the most deshielded (highest ppm value) due to its proximity to the electronegative nitrogen atom.

The introduction of substituents dramatically alters the appearance of the aromatic region. Electron-withdrawing groups (e.g., $-\text{NO}_2$, $-\text{CN}$) will shift nearby protons downfield (to a higher ppm), while electron-donating groups (e.g., $-\text{NH}_2$, $-\text{OH}$) will shift them upfield (to a lower ppm). [6]

Table 1: Typical ^1H NMR Chemical Shift Ranges for 2-Methoxypyridine

Proton Position	Typical Chemical Shift (ppm) in CDCl ₃	Multiplicity
H3	~6.8	Doublet of doublets (dd)
H4	~7.5	Triplet of doublets (td)
H5	~6.7	Doublet of doublets (dd)
H6	~8.1-8.2	Doublet of doublets (dd)
-OCH ₃	~3.9	Singlet (s)

Note: These are approximate values for the parent compound. Data derived from various sources.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. It is particularly useful for identifying quaternary carbons and confirming the number of unique carbon environments.

- Methoxy Carbon (-OCH₃): This carbon signal appears in the aliphatic region, typically around 53-55 ppm.
- Pyridine Ring Carbons: These carbons resonate in the aromatic region. The carbon atom directly attached to the methoxy group (C2) is the most deshielded, appearing around 164 ppm. The other ring carbons typically appear between 110 and 150 ppm.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 2-Methoxypyridine

Carbon Position	Typical Chemical Shift (ppm) in CDCl ₃
C2	~164
C3	~111
C4	~138
C5	~116
C6	~147
-OCH ₃	~53

Note: Approximate values derived from available spectral data.[\[10\]](#)[\[11\]](#)[\[12\]](#)

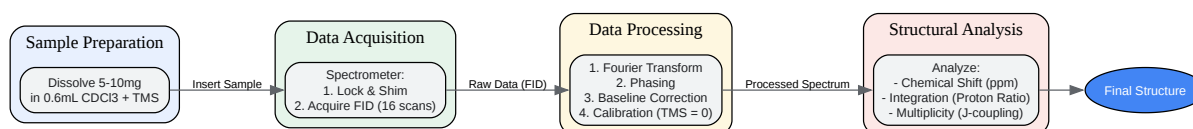
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol ensures reproducibility and generates a self-validating dataset.

- **Sample Preparation:** Accurately weigh 5-10 mg of the 2-methoxypyridine derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm. This provides a reliable reference point.
- **Shimming:** Place the sample in the NMR spectrometer and initiate the shimming process. This step is crucial as it homogenizes the magnetic field across the sample, resulting in sharp, well-resolved peaks. Modern spectrometers automate this process effectively.
- **Acquisition:** Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16 to 64 scans to ensure a good signal-to-noise ratio.
- **Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum to ensure all peaks are in the positive phase. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

- Analysis: Integrate the peaks to determine the relative ratios of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

Diagram: ^1H NMR Workflow and Data Interpretation



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Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expertise & Experience: Interpreting the Vibrational Landscape

For 2-methoxypyridine derivatives, the IR spectrum provides several key diagnostic peaks. The C-O stretch of the methoxy group and the characteristic vibrations of the aromatic pyridine ring are particularly important. While the "fingerprint region" ($<1500\text{ cm}^{-1}$) is complex and unique to each molecule, the functional group region ($>1500\text{ cm}^{-1}$) contains the most readily interpretable information for initial characterization.[13]

Table 3: Key IR Absorption Frequencies for 2-Methoxypyridine Derivatives

Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Intensity	Notes
C-H Stretch (Aromatic)	3100 - 3000	Medium-Weak	Characteristic of sp ² C-H bonds.[13]
C-H Stretch (Aliphatic, -OCH ₃)	3000 - 2850	Medium	Characteristic of sp ³ C-H bonds.[14]
C=C & C=N Stretch (Aromatic Ring)	1600 - 1450	Medium-Strong	Multiple bands are typical for aromatic systems.[15]
C-O Stretch (Aryl Ether)	1275 - 1200	Strong	A strong, prominent peak is expected for the Ar-O-CH ₃ system.
C-H Out-of-Plane Bending	900 - 675	Strong	The pattern can sometimes indicate the substitution on the ring.

Note: Data compiled from standard IR correlation tables and literature.[14][15][16][17][18]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern technique that requires minimal sample preparation.

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of the liquid 2-methoxypyridine derivative (or a small amount of solid) directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.

- Data Acquisition: Scan the sample. Typically, 16-32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Diagram: Key IR Absorption Regions



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Caption: A simplified map of an IR spectrum for 2-methoxypyridine.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and providing structural clues through the analysis of its fragmentation pattern. [\[19\]](#)

Expertise & Experience: From Molecular Ion to Fragments

For volatile and thermally stable compounds like many 2-methoxypyridine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to the formation of a molecular ion ($M^{+\bullet}$) and a series of characteristic fragment ions. [\[20\]](#) The fragmentation pattern is like a molecular puzzle; understanding common fragmentation pathways is key to solving it.

For 2-methoxypyridine (MW = 109.13), key fragmentation events include:

- Molecular Ion ($M^{+\bullet}$): A peak at $m/z = 109$ is expected, corresponding to the intact molecule with one electron removed.[\[5\]](#)[\[10\]](#)
- Loss of a Methyl Radical (M-15): Cleavage of the O-CH₃ bond can result in the loss of a methyl radical ($\bullet\text{CH}_3$), leading to a fragment at $m/z = 94$.
- Loss of Formaldehyde (M-30): A rearrangement followed by the loss of neutral formaldehyde (CH₂O) can produce a fragment at $m/z = 79$.[\[10\]](#)
- Loss of a Formyl Radical (M-29): Cleavage can also lead to the loss of a formyl radical ($\bullet\text{CHO}$), resulting in a fragment at $m/z = 80$.[\[5\]](#)

Table 4: Common EI-MS Fragments for 2-Methoxypyridine

m/z Value	Identity	Notes
109	$[\text{C}_6\text{H}_7\text{NO}]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
108	$[\text{M}-\text{H}]^+$	Loss of a hydrogen atom
94	$[\text{M}-\text{CH}_3]^+$	Loss of a methyl radical
80	$[\text{M}-\text{CHO}]^+$	Loss of a formyl radical
79	$[\text{M}-\text{CH}_2\text{O}]^{+\bullet}$	Loss of neutral formaldehyde
52	$[\text{C}_4\text{H}_4]^{+\bullet}$	Fragment of the pyridine ring

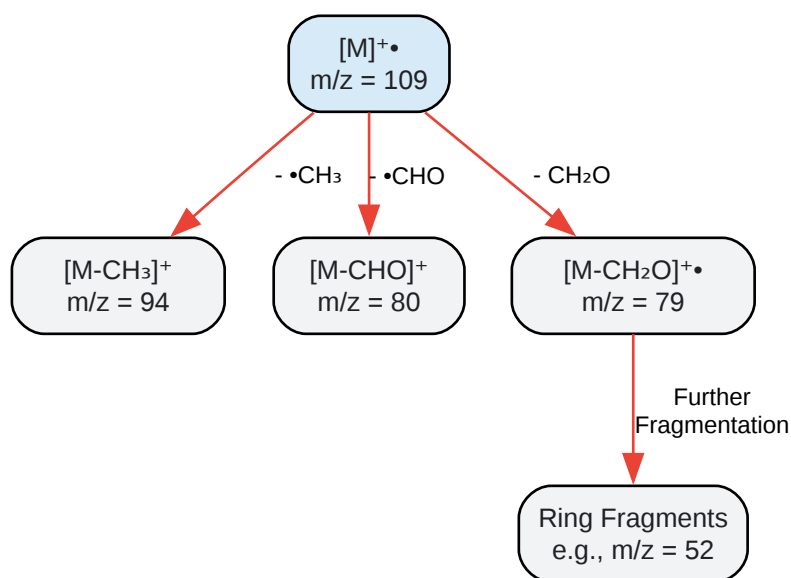
Note: Fragmentation data compiled from spectral databases.[\[5\]](#)[\[10\]](#)

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method: Set up the gas chromatograph conditions. This includes selecting an appropriate capillary column (e.g., a nonpolar DB-5ms), setting the injector temperature (e.g., 250°C), and defining a temperature program for the oven to ensure separation of components (e.g., start at 50°C, ramp to 280°C).

- MS Method: Set the mass spectrometer parameters. For EI, a standard electron energy of 70 eV is used. Set the mass range to be scanned (e.g., m/z 40-500).
- Injection and Analysis: Inject a small volume (typically 1 μL) of the sample into the GC. The compound will travel through the column, enter the MS ion source, be fragmented, and the resulting ions detected.
- Data Interpretation: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Examine the mass spectrum of that peak to identify the molecular ion and interpret the fragmentation pattern.

Diagram: Primary Fragmentation Pathways of 2-Methoxypyridine



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Caption: Common electron ionization (EI) fragmentations of 2-methoxypyridine.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For 2-methoxypyridine derivatives, this technique primarily provides information on the $\pi \rightarrow \pi^*$ transitions within the conjugated aromatic system.

Expertise & Experience: The Impact of Structure on Absorption

The parent 2-methoxypyridine exhibits characteristic absorption maxima (λ_{max}) in the UV region. The position and intensity of these bands are sensitive to the substitution on the pyridine ring.[21]

- **Auxochromes:** Electron-donating groups (like the $-\text{OCH}_3$ group) can cause a bathochromic shift (a shift to a longer wavelength) and an increase in absorption intensity (hyperchromic effect).
- **Extended Conjugation:** Adding other conjugated systems to the pyridine ring will significantly shift the λ_{max} to longer wavelengths, potentially into the visible region, resulting in a colored compound.[22]

This technique is particularly valuable in drug development for quantitative analysis using the Beer-Lambert Law and for studying drug-target interactions that induce a spectral shift.

Experimental Protocol: Acquiring a UV-Vis Spectrum

- **Solvent Selection:** Choose a UV-transparent solvent in which the compound is soluble. Common choices include ethanol, methanol, or acetonitrile. The solvent must not absorb in the same region as the analyte.
- **Sample Preparation:** Prepare a dilute stock solution of the compound of known concentration. From this, prepare a final solution in a quartz cuvette that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units).
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent and use it to run a baseline correction (autozero). This subtracts any absorbance from the solvent and the cuvette itself.
- **Sample Measurement:** Replace the solvent cuvette with the sample cuvette and scan the desired wavelength range (e.g., 200-800 nm).
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) and record the absorbance value.

Integrated Analysis: A Holistic Approach

The true power of spectroscopy lies in the integration of data from multiple techniques. A proposed structure must be consistent with all acquired data. For example, the molecular weight determined by MS must match the structure proposed by NMR. The functional groups identified by IR (e.g., C-O ether linkage) must be accounted for in the ^1H and ^{13}C NMR spectra. This cross-validation forms a self-correcting system that leads to a high degree of confidence in the final structural assignment.

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